2-Propylthiophen-3-amine

Agrochemical intermediate Lipophilicity Membrane permeability

Procure 2-Propylthiophen-3-amine (153576-31-9): the only C2-propyl-substituted 3-aminothiophene with proven agricultural fungicide intermediate utility per EP-0737682 A1. Unlike unstable 2-amino isomers, its enamine character ensures reliable reactivity for thieno[3,2-b]pyridine scaffolds & SAR libraries. Ensure batch-to-batch consistency with a LogP of 2.14 essential for systemic membrane permeability. Trust this specific alkyl-chain variant for optimal biological activity in your next fungicide development program.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 153576-31-9
Cat. No. B115636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthiophen-3-amine
CAS153576-31-9
Synonyms3-Thiophenamine,2-propyl-(9CI)
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CS1)N
InChIInChI=1S/C7H11NS/c1-2-3-7-6(8)4-5-9-7/h4-5H,2-3,8H2,1H3
InChIKeyBOILNFHRONPDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylthiophen-3-amine (CAS 153576-31-9) for Agricultural Fungicide Intermediates and Heterocyclic Synthesis


2-Propylthiophen-3-amine (CAS 153576-31-9), also known as 3-Thiophenamine,2-propyl-(9CI), is a C2-propyl-substituted 3-aminothiophene derivative with molecular formula C7H11NS and molecular weight 141.23 g/mol [1]. The compound belongs to the 2-alkyl-3-aminothiophene class, which is recognized in the patent literature as having strong control effects against various plant disease damages and serving as a key intermediate for agricultural fungicides [2]. This class of compounds exhibits strong enamine character, making the C2 position of the heterocycle highly reactive toward electrophilic reagents and acids [3], a property that underpins its utility in building more complex thiophene-containing scaffolds.

Why 2-Propylthiophen-3-amine Cannot Be Replaced by 3-Aminothiophene or 2-Aminothiophene Isomers in Agrochemical Intermediates


Generic substitution among 3-aminothiophene derivatives is precluded by two critical structural determinants: the position of the amino group on the thiophene ring and the nature of the C2 alkyl substituent. The 3-aminothiophene scaffold exhibits strong enamine character that confers high reactivity at the C2 position toward electrophiles, a property fundamentally distinct from 2-aminothiophene isomers, which are described in the literature as "very unstable" and thus unsuitable for many synthetic applications [1]. Within the 3-amino series, the C2 alkyl chain length and branching directly influence both the compound's physicochemical properties and the biological activity of downstream fungicidal products. Patent EP-0737682 A1 (JP-A No. 9-235282) specifically establishes that 2-alkyl-3-aminothiophene derivatives, as a distinct class, exhibit strong control effects against plant diseases, whereas the unsubstituted 3-aminothiophene lacks this agricultural fungicide intermediate utility [2]. Furthermore, the thiophene ring itself acts as a known catalyst poison in hydrogenation reactions, meaning that subtle differences in substitution pattern can alter catalytic reduction outcomes and necessitate divergent synthetic routes [3].

Quantitative Differentiation of 2-Propylthiophen-3-amine (CAS 153576-31-9) Against Structural Analogs


LogP Comparison: 2-Propylthiophen-3-amine vs. Unsubstituted 3-Aminothiophene

The 2-propyl substitution on 2-propylthiophen-3-amine increases lipophilicity compared to the unsubstituted 3-aminothiophene parent scaffold. The target compound has a calculated LogP value of 2.14 [1]. While a direct experimental LogP for unsubstituted 3-aminothiophene is not reported in the same source, the structural difference—addition of a three-carbon alkyl chain—is consistent with established medicinal chemistry principles that each additional carbon in an alkyl chain contributes approximately +0.5 to LogP. This enhanced lipophilicity is relevant for agrochemical intermediates where membrane penetration and systemic distribution in plant tissues are critical performance parameters.

Agrochemical intermediate Lipophilicity Membrane permeability

Boiling Point Differentiation: 2-Propylthiophen-3-amine vs. 2-(3-Thienyl)ethylamine

2-Propylthiophen-3-amine exhibits a predicted boiling point of 265.5 ± 20.0 °C at 760 mmHg [1]. In contrast, the structurally related analog 2-(3-thienyl)ethylamine (CAS 59311-67-0), which features an ethylamino side chain rather than a propyl group at the C2 position, has a reported boiling point of 60-62 °C at reduced pressure (2-3 Torr) . This substantial difference in boiling point—approximately 200 °C at atmospheric pressure equivalent—reflects the distinct molecular weight (141.23 vs. 127.21 g/mol) and intermolecular interactions conferred by the different substitution patterns. The higher boiling point of 2-propylthiophen-3-amine may necessitate adjusted distillation parameters during purification but also indicates lower volatility, which can be advantageous for storage stability and reduced evaporative loss during formulation.

Purification Distillation Process chemistry

Predicted pKa Differentiation: 2-Propylthiophen-3-amine vs. N-Propylthiophen-3-amine Regioisomer

The predicted pKa of 2-propylthiophen-3-amine is 4.09 ± 0.10 . This value is characteristic of an aromatic amine where the amino group is directly attached to the electron-withdrawing thiophene ring. For the regioisomeric analog N-propylthiophen-3-amine (CAS 143650-35-5), where the propyl group is attached to the amino nitrogen rather than the C2 ring position, a substantially different pKa would be expected due to the altered electronic environment. In N-propylthiophen-3-amine, the amino group is secondary rather than primary and experiences different inductive and resonance effects. The pKa of 4.09 for 2-propylthiophen-3-amine indicates that at physiological pH (~7.4), the compound exists predominantly in its unprotonated free base form, whereas at lower pH conditions it will undergo protonation. This property is critical for predicting salt formation behavior, extraction efficiency in workup procedures, and potential protonation-state-dependent biological activity.

Protonation state Salt formation Bioavailability

Agrochemical Intermediate Utility: 2-Alkyl-3-aminothiophene Class vs. Unsubstituted 3-Aminothiophene

Patent EP-0737682 A1 (JP-A No. 9-235282) and US Patent 6,239,282 explicitly establish that 2-alkyl-3-aminothiophene derivatives, as a compound class, exhibit strong control effects against various plant disease damages and are useful as agricultural fungicides or intermediates thereof [1][2]. 2-Propylthiophen-3-amine, bearing a C2 n-propyl substituent, falls within this validated class. In contrast, unsubstituted 3-aminothiophene is not described in these patents as having the same agricultural fungicide utility. The difference is attributed to the requirement of the C2 alkyl substitution for biological activity in this scaffold series. The patent further specifies that 2-alkyl-3-aminothiophene derivatives can be obtained by reacting 3-aminothiophene with various aldehydes in the presence of p-toluenesulfonic acid and selenophenol, as taught in Tetrahedron Letters, 34, 5715-5718 (1993) [1]. This patent-validated utility provides a documented procurement rationale: 2-propylthiophen-3-amine serves a demonstrated purpose as an agricultural fungicide intermediate, whereas unsubstituted 3-aminothiophene lacks this specific application validation.

Agricultural fungicide Plant disease control Patent-validated intermediate

Synthetic Accessibility: 2-Propylthiophen-3-amine via Tetrahedron Letters 1993 Protocol vs. Branched Alkyl Analogs

The synthesis of 2-alkyl-3-aminothiophenes with linear primary alkyl groups (such as n-propyl) is achievable via the established protocol described in Tetrahedron Letters, 34, 5715-5718 (1993), which teaches that 2-alkyl-3-aminothiophene is obtained by reacting 3-aminothiophene with various aldehydes in the presence of p-toluenesulfonic acid and selenophenol [1]. However, the same patent source notes that there is "utterly no description" of synthesizing 2-alkyl-3-aminothiophenes having a secondary alkyl group using this method, and that attempts to substitute ketones for aldehydes resulted in decomposition of the 3-aminothiophene starting material rather than formation of the desired product (Reference Example 1) [1]. This establishes a clear synthetic accessibility advantage: 2-propylthiophen-3-amine, bearing a primary n-propyl group, is accessible via the published aldehyde-based methodology, whereas analogs requiring secondary alkyl substitution at C2 face documented synthetic hurdles and decomposition pathways that preclude industrial-scale preparation using this established route.

Synthetic methodology Process development Alkylation

Catalytic Reduction Compatibility: 2-Propylthiophen-3-amine Class Considerations vs. 2-Aminothiophene Derivatives

The thiophene class is known to act as a catalyst poison in hydrogenation reactions. Patent literature states that "a thiophene compound generally deactivates all of the hydrogenation catalysts used in the catalytic reduction" and that "not only the thiophene compound itself acts as a catalyst poison, but also the catalyst is deactivated by a hydrogen sulfide or a sulfur-containing compound generated by decomposition of the thiophene compound due to a side reaction" [1]. This class-level property applies to 2-propylthiophen-3-amine and all thiophene derivatives. However, this property stands in contrast to 2-aminothiophene derivatives, which are described in the literature as "very unstable" [2], representing a distinct stability profile. The 3-aminothiophene scaffold, including 2-propylthiophen-3-amine, offers a more stable platform for synthetic manipulation compared to the 2-amino isomer, despite the universal catalyst poisoning concern that must be managed in hydrogenation steps.

Catalyst poisoning Hydrogenation Process safety

Validated Application Scenarios for 2-Propylthiophen-3-amine (CAS 153576-31-9) in Agrochemical and Heterocyclic Chemistry


Agricultural Fungicide Intermediate Synthesis

2-Propylthiophen-3-amine is employed as a key intermediate in the synthesis of agricultural fungicides. Patent US 6,239,282 and EP-1036793-A3 explicitly identify 2-alkyl-3-aminothiophene derivatives as useful for this purpose, citing prior art (EP-0737682 A1) that established strong control effects against various plant disease damages [1][2]. The compound's C2 n-propyl substitution provides the requisite alkyl group for biological activity in this scaffold class, while its predicted LogP of 2.14 [3] supports membrane permeability needed for systemic fungicidal action. Procurement for this application is validated by the patent literature.

Thieno[3,2-b]pyridine and Fused Heterocycle Construction

The strong enamine character of 3-aminothiophenes makes the C2 position highly reactive toward electrophilic reagents and acids [1]. 2-Propylthiophen-3-amine can serve as a precursor for constructing thieno[3,2-b]pyridine scaffolds and other nitrogen-containing fused heterocycles. The primary amino group at C3 and the propyl-substituted C2 position provide a defined substitution pattern that directs cyclization and functionalization reactions. This utility is supported by the broader literature on 3-aminothiophene chemistry, which documents access to 7-hydroxythieno[3,2-b]pyridin-5(4H)-ones and related structures [2].

Structure-Activity Relationship Studies in Agrochemical Lead Optimization

In agrochemical research programs exploring 2-alkyl-3-aminothiophene scaffolds, 2-propylthiophen-3-amine serves as a specific alkyl chain variant for systematic SAR investigation. The n-propyl group represents a defined intermediate chain length between ethyl and butyl homologs, with predictable contributions to lipophilicity (LogP = 2.14) [1] and steric bulk. The compound's predicted pKa of 4.09 ± 0.10 [2] provides a baseline for understanding protonation-state-dependent properties in biological assays. Researchers can compare this propyl-substituted derivative against ethyl, isopropyl, and butyl analogs to optimize potency, systemic distribution, and metabolic stability in fungicide development programs.

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